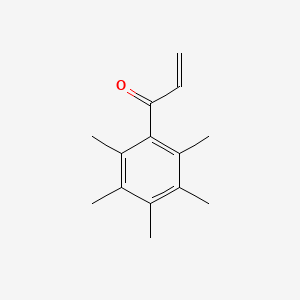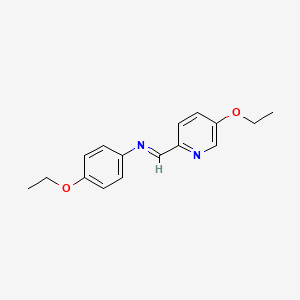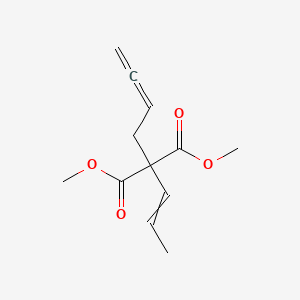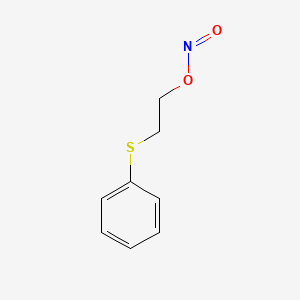![molecular formula C22H30O B14311880 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol CAS No. 113332-11-9](/img/structure/B14311880.png)
1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzyl group attached to a bicyclo[2.2.1]heptane ring, which is further connected to an octynol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include alkylation, reduction, and hydroxylation to introduce the benzyl and octynol groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The bicyclic structure and functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the benzyl and octynol groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure with different substituents.
Uniqueness: 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol is unique due to its combination of a benzyl group, a bicyclic heptane ring, and an octynol chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
113332-11-9 |
|---|---|
Fórmula molecular |
C22H30O |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
1-(3-benzyl-2-bicyclo[2.2.1]heptanyl)oct-1-yn-3-ol |
InChI |
InChI=1S/C22H30O/c1-2-3-5-10-20(23)13-14-21-18-11-12-19(16-18)22(21)15-17-8-6-4-7-9-17/h4,6-9,18-23H,2-3,5,10-12,15-16H2,1H3 |
Clave InChI |
HUKCRZDKVXUQLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#CC1C2CCC(C2)C1CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)

![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)



![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)


![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)



